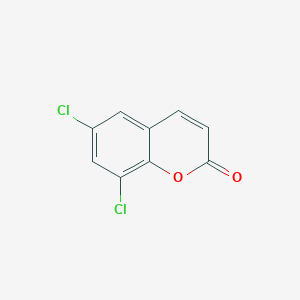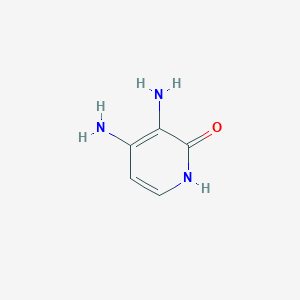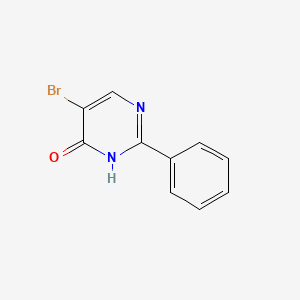
6,8-dichloro-2H-chromen-2-one
Vue d'ensemble
Description
6,8-dichloro-2H-chromen-2-one is a chemical compound with the molecular formula C9H4Cl2O2 . It has a molecular weight of 215.03 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found. It has a molecular weight of 215.03 . More specific properties like boiling point, melting point, and density are not available .Applications De Recherche Scientifique
Synthesis and Biological Activity : 6,8-Dichloro-2H-chromen-2-one has been used in the synthesis of various compounds with potential biological activities. For instance, El-Shaaer (2012) reported the synthesis of 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile derivatives and 4-methyl-2-oxo-2H-chromene-3-carbonitrile, demonstrating antimicrobial activities of the synthesized products (El-Shaaer, 2012).
Microwave-Assisted Synthesis : A study by El Azab, Youssef, and Amin (2014) explored the microwave-assisted synthesis of novel 2H-Chromene derivatives, including those bearing this compound, and assessed their antimicrobial activity, highlighting their effectiveness against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Structural Characterization and Antibacterial Activity : Salem et al. (2012) utilized this compound in synthesizing new derivatives and characterized them for potential antibacterial and antifungal properties (Salem, Marzouk, Ali, & Madkour, 2012).
Spectroscopic Studies and NLO Properties : Manimekalai and Vijayalakshmi (2015) conducted spectroscopic studies and theoretical investigations on 6-phenylazo-3-(p-tolyl)-2H-chromen-2-one, which relates to the broader chromen-2-one family, to understand its NLO (nonlinear optical) properties (Manimekalai & Vijayalakshmi, 2015).
Photophysical Properties : The study by Gad, Kamar, and Mousa (2020) on chromen-2-one-based organic dyes, including derivatives of this compound, examined their electronic and photovoltaic properties for applications in dye-sensitized solar cells (Gad, Kamar, & Mousa, 2020).
Catalytic Synthesis : Majumdar et al. (2015) reviewed different catalytic methodologies for the synthesis of 2H-chromenes, which would include this compound, highlighting its significance in biological activities and photophysical properties (Majumdar, Paul, Mandal, Bruin, & Wulff, 2015).
Orientations Futures
Propriétés
IUPAC Name |
6,8-dichlorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNXVBSMMLEIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C=C(C=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














